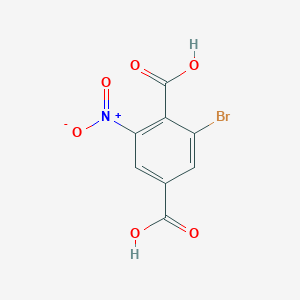

2-Bromo-6-nitroterephthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrNO6 |

|---|---|

Molecular Weight |

290.02 g/mol |

IUPAC Name |

2-bromo-6-nitroterephthalic acid |

InChI |

InChI=1S/C8H4BrNO6/c9-4-1-3(7(11)12)2-5(10(15)16)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

QSGWZCBLWAKOJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-6-nitroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Bromo-6-nitroterephthalic acid (CAS No. 356082-44-5). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds, namely 2-Bromoterephthalic acid and 2-Nitroterephthalic acid, to offer a comparative context. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters for aromatic carboxylic acids, which can be applied to the characterization of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, providing a foundational understanding of this compound's characteristics.

Introduction

This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a bromine atom and a nitro group on the terephthalic acid backbone, suggests potential applications as a building block in the synthesis of novel pharmaceutical compounds and functional materials. The bromine atom can serve as a handle for cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to a variety of derivatives. An understanding of its physicochemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough search of scientific databases and chemical supplier information did not yield specific experimental values for many of the key physicochemical properties of this compound. The available information is summarized in Table 1. For comparative purposes, the properties of 2-Bromoterephthalic acid and 2-Nitroterephthalic acid are also provided.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromoterephthalic Acid | 2-Nitroterephthalic Acid |

| CAS Number | 356082-44-5 | 586-35-6 | 610-29-7 |

| Molecular Formula | C₈H₄BrNO₆ | C₈H₅BrO₄ | C₈H₅NO₆ |

| Molecular Weight | 290.03 g/mol | 245.03 g/mol | 211.13 g/mol |

| Melting Point | Data not available | >300 °C | 270-272 °C (lit.) |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Almost transparent in Methanol |

| pKa | Data not available | Data not available | pK₁: 1.73 (25°C) |

| Appearance | Solid (predicted) | Solid | Crystals |

| InChI Key | QSGWZCBLWAKOJP-UHFFFAOYSA-N | QPBGNSFASPVGTP-UHFFFAOYSA-N | QUMITRDILMWWBC-UHFFFAOYSA-N |

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for determining the key physicochemical properties of aromatic carboxylic acids like this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[1][2] A pure compound should have a sharp melting point range of 1-2 °C.[3]

Solubility Determination

Determining the solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can engage in.

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Graduated pipettes or micropipettes

-

Spatula

Solvents:

-

Water (deionized)

-

5% w/v Sodium Hydroxide (NaOH) solution

-

5% w/v Sodium Bicarbonate (NaHCO₃) solution

-

5% v/v Hydrochloric Acid (HCl) solution

-

Organic solvents such as ethanol, methanol, diethyl ether, and acetone.

Procedure:

-

Place approximately 10-20 mg of the solid sample into a series of clean, dry test tubes.

-

Add 1 mL of a chosen solvent to the first test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some or all of the solid remains, it is considered sparingly soluble or insoluble.

-

Record the observations and repeat the procedure for each solvent.[4][5][6][7]

-

For acidic compounds like carboxylic acids, solubility in basic solutions (NaOH, NaHCO₃) is indicative of an acid-base reaction forming a more soluble salt.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Pipettes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) for all signals in both spectra.

Expected Spectral Features for Carboxylic Acids:

-

¹H NMR: The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm.[8][9] Protons on the aromatic ring will appear in the aromatic region (typically 7-8.5 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid group typically resonates in the range of 165-185 ppm.[10] Aromatic carbons will appear in the range of 120-150 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

FT-IR spectrometer (often with an Attenuated Total Reflectance - ATR accessory)

-

Spatula

Procedure (using ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the crystal thoroughly after the measurement.

Expected Characteristic Absorption Bands for Aromatic Carboxylic Acids:

-

O-H stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O stretch: A strong, sharp absorption band typically between 1680 and 1710 cm⁻¹ for the carbonyl group of an aromatic carboxylic acid.[10]

-

C-O stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands are expected, an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C-Br stretch: Typically found in the fingerprint region, below 1000 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Logical relationships of physicochemical properties.

Caption: General experimental workflow for characterization.

Conclusion

While specific experimental data for this compound remains scarce in the public domain, this guide provides a foundational framework for its study. The presented data on related compounds offers valuable comparative insights, and the detailed experimental protocols equip researchers with the necessary methodologies to characterize this and similar aromatic carboxylic acids. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and unlock its potential in various scientific applications.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. athabascau.ca [athabascau.ca]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 2-Bromo-6-nitroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-Bromo-6-nitroterephthalic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, namely 2-bromoterephthalic acid and 2-nitroterephthalic acid, to provide a comparative analysis. A proposed synthetic route is detailed, offering a foundational protocol for its laboratory preparation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

This compound, systematically named 2-Bromo-6-nitro-1,4-benzenedicarboxylic acid, is a disubstituted aromatic dicarboxylic acid. Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, a bromine atom at position 2, and a nitro group at position 6.

The chemical identifiers for this compound are as follows:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 2-Bromo-6-nitro-1,4-benzenedicarboxylic acid |

| CAS Number | 356082-44-5 |

| Molecular Formula | C₈H₄BrNO₆ |

| Molecular Weight | 290.03 g/mol |

| InChI Key | QSGWZCBLWAKOJP-UHFFFAOYSA-N |

Below is a diagram illustrating the logical relationship between this compound and its parent/related structures.

Figure 1. Relationship to Parent Compounds

Physicochemical Properties (Comparative Analysis)

| Property | 2-Bromoterephthalic Acid | 2-Nitroterephthalic Acid |

| CAS Number | 586-35-6 | 610-29-7 |

| Molecular Formula | C₈H₅BrO₄ | C₈H₅NO₆ |

| Molecular Weight | 245.03 g/mol | 211.13 g/mol |

| Melting Point | 295-297 °C (lit.)[1] | 270-272 °C (lit.) |

| Appearance | White to light yellow powder/crystal | Crystals |

| Solubility | Soluble in water | Almost transparent in Methanol |

Proposed Synthesis: Nitration of 2-Bromoterephthalic Acid

A plausible synthetic route to this compound is the electrophilic nitration of 2-bromoterephthalic acid. The electron-withdrawing nature of the carboxylic acid groups and the bromine atom will influence the regioselectivity of the nitration.

Experimental Protocol

Materials:

-

2-Bromoterephthalic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Distilled Water

-

Ice

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Addition of Reactant: Slowly add 2-bromoterephthalic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the solution of 2-bromoterephthalic acid, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice. The crude product should precipitate out of the solution.

-

Extraction: If the product does not fully precipitate, extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the organic layer with distilled water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Figure 2. Synthesis Workflow Diagram

Spectral Data (Predicted and Comparative)

While specific spectral data for this compound is not available, predictions can be made based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the deshielding effects of the nitro and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms in the molecule, with the carboxyl carbons appearing at the most downfield shifts.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acids (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹ respectively).

-

Mass Spectrometry: The mass spectrum of 2-bromoterephthalic acid shows a molecular ion peak corresponding to its molecular weight.[2] A similar pattern would be expected for this compound, with a molecular ion peak at m/z 290, along with characteristic isotopic patterns for bromine.

Applications and Future Research

Substituted terephthalic acids are important building blocks in the synthesis of metal-organic frameworks (MOFs) and specialty polymers. The introduction of bromo and nitro groups onto the terephthalic acid scaffold opens up possibilities for further functionalization, making this compound a potentially valuable intermediate in the development of:

-

Novel Pharmaceuticals: The functional groups present could serve as handles for the synthesis of more complex molecules with potential biological activity.

-

Advanced Materials: The molecule could be used as a linker in the synthesis of MOFs with tailored properties for applications in gas storage, catalysis, and separation.

-

Organic Synthesis: It can serve as a versatile starting material for the synthesis of other polysubstituted aromatic compounds.

Further research is required to isolate and characterize this compound, confirm its properties through experimental data, and explore its utility in various applications.

Disclaimer

The information provided in this document, particularly concerning the experimental protocol and predicted spectral data, is based on established principles of organic chemistry and data from analogous compounds. It is intended for guidance and should be used in conjunction with appropriate laboratory safety practices and further literature research.

References

A Technical Guide to the Spectral Analysis of Substituted Terephthalic Acids: A Focus on 2-Bromo-6-nitroterephthalic Acid Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental spectral data (NMR, IR, MS) for 2-Bromo-6-nitroterephthalic acid is not publicly available. This guide provides a detailed overview of the spectral characteristics of closely related analogs, 2-Bromoterephthalic acid and Nitroterephthalic acid , to serve as a valuable resource for researchers working with similarly substituted terephthalic acid derivatives. The experimental protocols provided are generalized for the analysis of aromatic carboxylic acids.

Spectral Data of Analogous Compounds

To facilitate comparative analysis and aid in the characterization of novel derivatives, the following sections present the available spectral data for 2-Bromoterephthalic acid and Nitroterephthalic acid.

2-Bromoterephthalic Acid: Spectral Data

Table 1: NMR Spectral Data for 2-Bromoterephthalic acid

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | DMSO-d₆ | 8.17 (d), 8.01 (dd), 7.85 (d)[1] |

| ¹³C NMR | DMSO-d₆ | 167.1, 165.8, 137.5, 135.2, 132.9, 131.8, 130.2, 122.9[2] |

Table 2: IR Spectral Data for 2-Bromoterephthalic acid

| Technique | Key Absorption Bands (cm⁻¹) | Assignment |

| KBr disc | 3435, 3100-2500, 1700, 1580, 1450, 1280, 920 | O-H (carboxylic acid dimer), C=O (carbonyl), C=C (aromatic), C-O/O-H bend |

Note: Specific peak assignments from raw data were not available. The assignments are based on typical functional group frequencies.

Table 3: Mass Spectrometry Data for 2-Bromoterephthalic acid

| Technique | m/z Values | Assignment |

| Electron Impact (EI) | 244/246 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern)[3] |

| 227/229 | [M-OH]⁺ | |

| 199/201 | [M-COOH]⁺ | |

| 143/145 | [M-Br-CO]⁺ | |

| 74, 75 | Fragments of the benzene ring |

Nitroterephthalic Acid: Spectral Data

Table 4: NMR Spectral Data for Nitroterephthalic acid

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | DMSO-d₆ | 8.54 (d), 8.35 (dd), 7.98 (d)[4] |

| ¹³C NMR | DMSO-d₆ | 166.8, 165.2, 150.1, 136.4, 132.5, 131.2, 128.9, 125.6[5] |

Table 5: IR Spectral Data for Nitroterephthalic acid

| Technique | Key Absorption Bands (cm⁻¹) | Assignment |

| KBr disc | 3440, 3100-2500, 1710, 1610, 1540, 1450, 1350, 1280, 920 | O-H (carboxylic acid dimer), C=O (carbonyl), C=C (aromatic), N=O (asymmetric stretch), C-N, N=O (symmetric stretch), C-O/O-H bend |

Note: Specific peak assignments from raw data were not available. The assignments are based on typical functional group frequencies.

Table 6: Mass Spectrometry Data for Nitroterephthalic acid

| Technique | m/z Values | Assignment |

| Electron Impact (EI) | 211 | [M]⁺ (Molecular ion peak) |

| 194 | [M-OH]⁺ | |

| 166 | [M-COOH]⁺ | |

| 120 | [M-COOH-NO₂]⁺ |

Note: Detailed fragmentation data was not available. The assignments are based on expected fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid solubility). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment.

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

Select an appropriate number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio.

-

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[7]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet can be used. For non-volatile solids, direct insertion or infusion probes are suitable.[8]

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV). This is a common technique that often results in extensive fragmentation, providing structural information.[8]

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a softer ionization technique that often leaves the molecular ion intact.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[10]

Generalized Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a substituted terephthalic acid derivative.

Caption: A generalized workflow for the synthesis and spectral characterization of a substituted terephthalic acid.

References

- 1. 2-Bromoterephthalic acid(586-35-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Bromoterephthalic acid(586-35-6) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Bromoterephthalic acid(586-35-6) MS spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroterephthalic acid(610-29-7) 13C NMR spectrum [chemicalbook.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

Theoretical Analysis of Substituted Terephthalic Acids: A Methodological Whitepaper for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific theoretical studies on 2-Bromo-6-nitroterephthalic acid are not available in the public domain. This guide therefore presents a methodological framework and illustrative data for a closely related molecule, 2-nitroterephthalic acid, to serve as a comprehensive template for researchers interested in the computational analysis of this class of compounds.

Introduction

Substituted terephthalic acids are a critical class of molecules in materials science and pharmaceutical development. Their rigid aromatic core and tunable functional groups allow for the design of metal-organic frameworks (MOFs), polymers with tailored properties, and precursors for active pharmaceutical ingredients. Understanding the molecular geometry, electronic properties, and reactivity of these compounds at a quantum level is paramount for predicting their behavior and designing new applications.

This technical guide outlines the standard computational protocols for conducting theoretical studies on substituted terephthalic acids, using 2-nitroterephthalic acid as a representative example. The methodologies and data presentation formats provided herein are directly applicable to the study of this compound.

Computational Methodology

The following section details a typical protocol for the theoretical investigation of a substituted terephthalic acid derivative.

Software and Theoretical Level

All calculations should be performed using a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is crucial for obtaining accurate results. A widely accepted and effective approach for molecules of this nature is Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is recommended as it provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

Solvation Model: To simulate a more realistic chemical environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, with water or another relevant solvent.

Geometry Optimization and Frequency Analysis

The first step in the computational workflow is to determine the ground-state equilibrium geometry of the molecule.

-

Initial Structure: A starting 3D structure of the molecule is built.

-

Optimization: A geometry optimization calculation is performed to find the minimum energy conformation. This involves iteratively adjusting the atomic coordinates until the forces on all atoms are negligible.

-

Frequency Calculation: Following a successful optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

-

Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of the molecule. Key properties include:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Predicted Data for 2-Nitroterephthalic Acid (Illustrative)

The following tables summarize the kind of quantitative data that would be generated from the computational protocol described above.

Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-H | 1.08 Å | |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.23 Å | |

| C-C (carboxyl) | 1.51 Å | |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angles | C-C-C (aromatic) | 119 - 121° |

| C-C-N (nitro) | 118° | |

| O-N-O (nitro) | 124° | |

| C-C-C (carboxyl) | 120° | |

| O=C-O (carboxyl) | 123° | |

| Dihedral Angles | O=C-O-H (carboxyl) | ~0° or ~180° |

| C-C-N-O (nitro) | ~0° or ~180° |

Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 |

| C-H Stretch | Aromatic | ~3100 |

| C=O Stretch | Carboxylic Acid | ~1750 |

| N-O Stretch (asymmetric) | Nitro Group | ~1550 |

| C=C Stretch | Aromatic | ~1600, ~1450 |

| N-O Stretch (symmetric) | Nitro Group | ~1350 |

Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.5 Debye |

Visualizations

Visual models are essential for interpreting computational results. The following diagrams illustrate a typical workflow and a conceptual representation of electronic properties.

Caption: A typical workflow for theoretical analysis.

Caption: Frontier molecular orbital energy diagram.

Conclusion

The theoretical study of this compound and its analogs provides invaluable insights into their molecular structure, stability, and reactivity. By employing Density Functional Theory, researchers can predict a wide range of properties that are crucial for the rational design of new materials and pharmaceutical compounds. The methodologies and illustrative data presented in this guide offer a robust starting point for conducting and interpreting such computational studies, paving the way for accelerated discovery and innovation in the field.

An In-depth Technical Guide to 2-Bromo-6-nitroterephthalic acid and its Precursors

Disclaimer: As of late 2025, a comprehensive search of scientific literature, chemical databases, and patent repositories did not yield specific information regarding the discovery, history, or detailed experimental protocols for 2-Bromo-6-nitroterephthalic acid . This suggests that it is not a commercially available or widely studied compound. This guide, therefore, provides an in-depth overview of its immediate and well-documented precursors: 2-Bromoterephthalic acid and Nitroterephthalic acid . Furthermore, a plausible, hypothetical synthetic route to this compound is proposed based on established principles of organic chemistry.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of substituted terephthalic acid derivatives.

2-Bromoterephthalic acid

2-Bromoterephthalic acid is a halogenated aromatic dicarboxylic acid. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its structure allows for further functionalization, making it a versatile building block.

Physicochemical Properties

The key physicochemical properties of 2-Bromoterephthalic acid are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 586-35-6 | [2] |

| Molecular Formula | C₈H₅BrO₄ | [1] |

| Molecular Weight | 245.03 g/mol | [2] |

| Melting Point | 295-297 °C | [1][2] |

| Boiling Point (Predicted) | 421.6±40.0 °C | [1] |

| Density (Estimate) | 1.8281 g/cm³ | [1] |

| pKa (Predicted) | 2.44±0.10 | [1][3] |

| Water Solubility | Soluble | [1] |

| Appearance | White to light yellow powder/crystal | [1][3] |

Experimental Protocol: Synthesis of 2-Bromoterephthalic Acid

A common method for the synthesis of 2-Bromoterephthalic acid involves the oxidation of 2-bromo-1,4-dimethylbenzene. The following protocol is based on a documented industrial synthesis.[1]

Materials:

-

2-bromo-1,4-dimethylbenzene (541 mmol)

-

Cobalt(II) acetate tetrahydrate (0.625 mmol)

-

Manganese(II) acetate tetrahydrate (0.625 mmol)

-

Zirconium(IV) acetate (0.15 mmol)

-

Sodium bromide (0.525 mmol)

-

97% Acetic acid (500 g)

-

Pressurized air

Equipment:

-

Stirred autoclave with an internal cooling coil and a reflux condenser

-

Gas dispersion stirrer

-

Diafiltration apparatus

-

Vacuum drying oven

Procedure:

-

In the stirred autoclave, combine 2-bromo-1,4-dimethylbenzene with the solution of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, zirconium(IV) acetate, and sodium bromide in 97% acetic acid.

-

Stir the mixture at a constant rate using the gas dispersion stirrer to ensure optimal gas mixing.

-

Heat the mixture to 150 °C and maintain this temperature for 2 hours.

-

Increase the temperature to 180 °C and maintain for 4 hours.

-

Throughout the heating process, continuously vent air at a back pressure of 400 psig (2.76 MPa).

-

After the reaction is complete, slowly release the pressure and cool the reactor to 50 °C.

-

Drain the reaction products. Rinse the reactor with two 25 g portions of acetic acid to collect any residual product.

-

Collect the resulting white solid product by diafiltration.

-

Wash the solid with water and dry under vacuum.

This process yields 2-bromoterephthalic acid as a white solid with approximately 99% purity and an 85% yield.[1]

Nitroterephthalic Acid

Nitroterephthalic acid is a nitrated aromatic dicarboxylic acid. It is a known intermediate in the synthesis of dyes and pigments and has been explored as a modifier in polymers like polyethylene terephthalate.[4][5]

Physicochemical Properties

The key physicochemical properties of Nitroterephthalic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 610-29-7 | [6][7] |

| Molecular Formula | C₈H₅NO₆ | [6][7] |

| Molecular Weight | 211.13 g/mol | [7][8] |

| Melting Point | 270-272 °C | [6][8] |

| pKa | 1.77 | [9] |

| Water Solubility | Very soluble | [4][9] |

| Appearance | White to light beige powder | [4][6] |

Experimental Protocol: Synthesis of Nitroterephthalic Acid

Nitroterephthalic acid can be synthesized by the nitration of phthalic acid. The following protocol describes a method that produces a mixture of 3- and 4-nitrophthalic acid, from which the desired isomers can be separated.[10] A similar approach can be inferred for the nitration of terephthalic acid. Another documented method involves the hydrolysis of nitrated polyethylene terephthalate.[11]

Method 1: Direct Nitration of Phthalic Acid [10]

Materials:

-

Phthalic acid (10 parts by weight)

-

99% concentrated nitric acid (100-150 parts by weight)

Equipment:

-

Reaction vessel with temperature control

Procedure:

-

Add the concentrated nitric acid to the reaction vessel and bring it to a temperature of 70 °C.

-

Add the phthalic acid to the heated nitric acid.

-

Allow the nitration to proceed at 70 °C for three hours.

-

The reaction yields a mixture of 3- and 4-nitrophthalic acid.

Method 2: From Polyethylene Terephthalate [11]

Materials:

-

Polyethylene glycol terephthalate (400 g)

-

Mixed acid (30 wt% nitric acid, 70 wt% sulfuric acid) (2 L)

-

Ice

-

3 N Sodium hydroxide solution

Procedure:

-

Dissolve the polyethylene glycol terephthalate in the mixed acid over approximately 2 hours with a slow temperature increase, not exceeding 45 °C.

-

Stir the mixture for an additional 4 hours.

-

Pour the clear solution onto ice to precipitate the nitration product.

-

Filter the product and wash with ice water until neutral.

-

Saponify the nitrated product by refluxing with 3 N sodium hydroxide solution for 4 hours.

-

Filter the hot solution and acidify with concentrated sulfuric acid while still warm.

-

Cool to room temperature to precipitate the nitroterephthalic acid.

-

Filter, wash until acid-free, and dry the product.

Hypothetical Synthesis of this compound

Given the lack of direct synthetic routes in the literature, a plausible pathway for the synthesis of this compound would involve the nitration of 2-Bromoterephthalic acid. This is a standard electrophilic aromatic substitution reaction. However, the existing substituents (two carboxylic acid groups and a bromine atom) are deactivating, which would make the nitration challenging and likely require harsh conditions. The nitro group would be directed to the position meta to the carboxyl groups and ortho/para to the bromine. The most likely position for nitration would be at the 6-position.

Below is a conceptual workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery and Development

Substituted aromatic dicarboxylic acids are important scaffolds in medicinal chemistry. The introduction of bromo- and nitro- groups can significantly influence the pharmacological properties of a molecule.

-

Bromine in Pharmaceuticals: The introduction of a bromine atom can enhance the therapeutic activity and metabolic stability of a drug.[12] Brominated compounds are used in the synthesis of anticancer and antiviral agents.[13][14] The bromine atom can act as a reactive handle for further chemical modifications.[15]

-

Nitro Groups in Pharmaceuticals: Nitroaromatic compounds are present in a variety of drugs, including antibacterial and anticancer agents.[16][17][18] Often, they act as prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors.[16]

The combination of these functional groups on a terephthalic acid backbone could lead to novel compounds with interesting biological activities, potentially as linkers in antibody-drug conjugates or as fragments in drug discovery.

The diagram below illustrates the potential roles of such substituted terephthalic acids in a drug development context.

Caption: Potential roles of substituted terephthalic acids in drug development.

References

- 1. 2-Bromoterephthalic acid | 586-35-6 [chemicalbook.com]

- 2. 2-Bromoterephthalic acid 95 586-35-6 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. 1,4-Benzenedicarboxylic acid, 2-nitro- | C8H5NO6 | CID 69122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-硝基对苯二甲酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Nitroterephthalic acid(610-29-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. DE1224731B - Process for the production of nitroterephthalic acid - Google Patents [patents.google.com]

- 12. jms.ump.edu.pl [jms.ump.edu.pl]

- 13. Ascensus [ascensusspecialties.com]

- 14. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 15. Bromination - Wordpress [reagents.acsgcipr.org]

- 16. svedbergopen.com [svedbergopen.com]

- 17. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Health and Safety Information for 2-Bromo-6-nitroterephthalic acid

To the valued researchers, scientists, and drug development professionals,

Following a comprehensive search for safety and toxicological information on 2-Bromo-6-nitroterephthalic acid (CAS Number: 356082-44-5), we must report that detailed health and safety data, including a formal Safety Data Sheet (SDS), is not publicly available at this time. Chemical suppliers acknowledge the existence of this compound, but specific details regarding its physical and chemical properties, toxicological profile, and appropriate handling and storage procedures are not provided in the available documentation.

The absence of this critical information prevents the creation of a comprehensive technical guide as initially intended. The core requirements of quantitative data presentation, detailed experimental protocols, and visualizations of safety workflows cannot be met without reliable source data.

In the interest of promoting a strong safety culture, we have compiled a general framework for the safe handling of research chemicals for which specific data is unavailable. This guidance is based on best practices for handling potentially hazardous novel compounds.

General Safety Protocol for Uncharacterized Compounds

For a substance like this compound, where specific hazard data is not available, it is prudent to treat it as a potentially hazardous material. The following workflow outlines a cautious approach to handling such compounds.

Caption: General workflow for safely handling uncharacterized chemical compounds.

Recommendations for Researchers

Given the lack of specific safety information for this compound, the following actions are strongly recommended before acquisition and use:

-

Contact the Supplier: Directly request a Safety Data Sheet (SDS) from the chemical supplier. Manufacturers and distributors are obligated to provide this information.

-

Conduct a Hazard Assessment: In the absence of an SDS, a thorough hazard assessment should be conducted by qualified personnel. This may involve:

-

Structural Analogy: Evaluating the potential hazards by comparing the structure of this compound to known hazardous compounds with similar functional groups (e.g., nitro-aromatics, bromo-aromatics, dicarboxylic acids).

-

In Silico Toxicology: Utilizing computational models to predict potential toxicity.

-

-

Assume High Potency/Toxicity: Until proven otherwise, handle the compound with the highest level of precaution. This includes using engineering controls (e.g., fume hoods, glove boxes), appropriate personal protective equipment, and implementing strict containment procedures.

We regret that a more detailed and specific guide cannot be provided at this time due to the absence of necessary data. We urge all researchers to prioritize safety and to not handle this compound until a comprehensive understanding of its potential hazards can be established.

Potential Research Areas for 2-Bromo-6-nitroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-nitroterephthalic acid is a polysubstituted aromatic dicarboxylic acid. Its unique arrangement of functional groups—a bromine atom, a nitro group, and two carboxylic acids on a benzene ring—makes it a highly versatile, yet underexplored, building block in synthetic chemistry. The electron-withdrawing nature of the nitro group and the carboxylic acids, combined with the reactivity of the bromine atom, opens up a wide range of possibilities for creating novel molecules with potential applications in medicinal chemistry, materials science, and chemical sensing. This guide provides an in-depth look at potential research avenues for this compound, complete with proposed experimental protocols and conceptual frameworks.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from its structure and data on similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₄BrNO₆ |

| Molecular Weight | 290.03 g/mol |

| Melting Point | >300 °C (decomposes) |

| pKa₁ | ~2.5 |

| pKa₂ | ~4.0 |

| Appearance | Pale yellow to white solid |

Proposed Synthetic Pathway

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromoterephthalic acid (1 equivalent).

-

Acid Mixture: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid with stirring until the starting material is fully dissolved.

-

Nitration: While maintaining the temperature below 10 °C, add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Research Areas and Applications

The unique substitution pattern of this compound makes it a promising candidate for several research areas.

Medicinal Chemistry: Synthesis of Novel Heterocycles and Enzyme Inhibitors

The functional groups on the aromatic ring can be manipulated to synthesize a variety of heterocyclic compounds with potential biological activity. For instance, the nitro group can be reduced to an amine, which can then be used to construct fused heterocyclic systems. The bromine atom can participate in cross-coupling reactions to introduce diverse substituents.

dot

A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of substituted terephthalic acids, a versatile class of aromatic compounds with significant applications in materials science, drug discovery, and chemical biology. This document details their synthesis, characterization, and biological activities, presenting key quantitative data in accessible formats and outlining detailed experimental protocols. Visualizations of key workflows and biological pathways are provided to facilitate a deeper understanding of the underlying principles.

Synthesis of Substituted Terephthalic Acids

The functionalization of the terephthalic acid scaffold allows for the fine-tuning of its physicochemical and biological properties. Various synthetic routes have been developed to introduce a wide range of substituents onto the aromatic ring.

Electrophilic Aromatic Substitution

Halogenation and nitration are common electrophilic aromatic substitution reactions used to functionalize terephthalic acid.

-

Halogenation: The direct halogenation of terephthalic acid can be achieved using elemental halogens in the presence of a Lewis acid catalyst or in oleum. For example, 2,5-dihaloterephthalic acids can be prepared by treating terephthalic acid with chlorine, bromine, or iodine in oleum.[1]

-

Nitration: Nitration of terephthalic acid using a mixture of concentrated nitric acid and sulfuric acid yields nitro-substituted derivatives. For instance, 2,5-dinitroterephthalic acid can be synthesized by nitrating terephthalic acid.[2] Subsequent reduction of the nitro groups provides access to aminoterephthalic acids.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a key strategy for introducing a variety of functional groups, particularly on activated terephthalic acid derivatives.

Synthesis of Specific Substituted Terephthalic Acids

Detailed experimental protocols for the synthesis of several key substituted terephthalic acids are provided below.

1.3.1. Synthesis of 2-Sulfomethylterephthalic Acid

This synthesis involves the initial preparation of dimethyl 2-bromomethylterephthalate, followed by a nucleophilic substitution with sodium sulfite.[3][4]

-

Step 1: Esterification and Bromination: 2-Methylterephthalic acid is first esterified and then the methyl group is brominated using N-bromosuccinimide (NBS).

-

Step 2: Sulfonation: The resulting dimethyl 2-bromomethylterephthalate is treated with aqueous sodium sulfite in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield the sodium salt of dimethyl 2-sulfomethylterephthalate.

-

Step 3: Hydrolysis: Acidic hydrolysis of the diester yields 2-sulfomethylterephthalic acid.

1.3.2. Synthesis of 2-Phosphonoterephthalic Acid

An efficient synthesis of 2-phosphonoterephthalic acid has been developed starting from 2-bromo-p-xylene.[3][4]

-

Step 1: Phosphonylation: 2-Bromo-p-xylene is converted to its Grignard or organolithium reagent, which then reacts with diethyl chlorophosphate to yield diethyl 2,5-dimethylbenzenephosphonate.

-

Step 2: Oxidation: The methyl groups are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate.

-

Step 3: Hydrolysis: The phosphonate ester is hydrolyzed under acidic conditions to afford 2-phosphonoterephthalic acid.

1.3.3. Synthesis of 2,5-Dihydroxyterephthalic Acid

2,5-Dihydroxyterephthalic acid can be synthesized from hydroquinone via a carboxylation reaction.[5][6][7]

-

Reaction: Hydroquinone is carboxylated using carbon dioxide under high pressure and temperature in the presence of a base such as potassium hydroxide or potassium carbonate. A yield of up to 76.52% has been reported under optimized conditions (11.5 MPa CO2 pressure, 220 °C in n-octane with KOH).[6]

1.3.4. Synthesis of 2,5-Diaminoterephthalic Acid

2,5-Diaminoterephthalic acid can be prepared from terephthalic acid via a two-step process of nitration followed by reduction.[2][8][9]

-

Step 1: Dinitration: Terephthalic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,5-dinitroterephthalic acid.

-

Step 2: Reduction: The dinitro derivative is then reduced to 2,5-diaminoterephthalic acid using a reducing agent such as iron powder in acidic medium.

Quantitative Data on Synthesis and Characterization

The following tables summarize key quantitative data for the synthesis and characterization of various substituted terephthalic acids.

Table 1: Synthesis and Yields of Substituted Terephthalic Acids

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2-Sulfomethylterephthalic acid | Dimethyl 2-bromomethylterephthalate | 1. Na2SO3, Bu4NBr, EtOH/H2O, reflux, 12h; 2. conc. HCl, reflux, 12h | 67 (of sodium salt) | [3] |

| 2-Phosphonoterephthalic acid | Diethyl 2,5-dimethylbenzenephosphonate | 1. KMnO4, H2O/t-BuOH, reflux; 2. conc. HCl | 61 | [4] |

| 2,5-Dihydroxyterephthalic acid | Hydroquinone | KOH, CO2 (11.5 MPa), n-octane, 220 °C, 4h | 76.52 | [6] |

| 2,5-Dinitroterephthalic acid | Terephthalic acid | conc. HNO3, conc. H2SO4 | High | [2] |

| 2,5-Diaminoterephthalic acid | 2,5-Dinitroterephthalic acid | Reducing agent (e.g., Fe/HCl) | Good | [2] |

| Diethyl terephthalate | Terephthalic acid | Ethanol, conc. H2SO4, 80 °C, 4 days | 41.77 | [10] |

| 4-(Hydroxymethyl)benzoic acid | 5-(Hydroxymethyl)furoic acid | Ethylene (70 bar), Sn-Beta catalyst, dioxane, 190 °C, 6h | 31 (selectivity) | [11] |

Table 2: Spectroscopic Data for Selected Substituted Terephthalic Acids

| Compound | 1H NMR (δ, ppm, Solvent) | 13C NMR (δ, ppm, Solvent) | IR (cm-1) | Mass Spec (m/z) | Reference |

| 2-Sulfomethylterephthalic acid | 4.26 (s, 2H), 7.72 (d, 1H), 7.84 (dd, 1H), 7.97 (d, 1H) (DMSO-d6) | 54.1, 127.2, 129.6, 132.2, 133.4, 134.7, 136.7, 166.8, 168.6 (DMSO-d6) | - | - | [3] |

| Sodium salt of dimethyl 2-sulfomethylterephthalate | 3.90 (s, 3H), 3.91 (s, 3H), 4.64 (s, 2H), 7.89 (d, 1H), 8.01-8.04 (m, 2H) (D2O) | - | - | - | [3] |

| 2,5-Dihydroxyterephthalic acid | - | - | - | - | [6] |

| 2,5-Diaminoterephthalic acid | - | - | - | - | [12] |

Biological Activity of Substituted Terephthalic Acids

Substituted terephthalic acids have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Certain terephthalamide derivatives, notably analogues of the natural product cystobactamid, have demonstrated potent antibacterial activity against a range of pathogenic bacteria. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV.

Table 3: Minimum Inhibitory Concentrations (MICs) of a Terephthalic Acid-Containing Cystobactamid Analogue

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli (TolC mutant) | 0.125 |

| Klebsiella pneumoniae (ATCC 700603) | 8 |

| Acinetobacter baumannii (ATCC 19606) | 2 |

| Pseudomonas aeruginosa (PAO1) | 32 |

| Staphylococcus aureus (ATCC 29213) | 0.25 |

| Enterococcus faecalis (ATCC 29212) | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | 0.06 |

| Data is illustrative and based on reported activities of potent analogues. |

Anticancer Activity

Derivatives of terephthalic acid are also being investigated for their potential as anticancer agents. While comprehensive data is still emerging, preliminary studies have shown that some compounds exhibit cytotoxicity against various cancer cell lines. Further high-throughput screening of substituted terephthalic acid libraries is warranted to identify lead compounds for oncology drug development.

Experimental Protocols and Workflows

Detailed methodologies and workflows are crucial for the reproducibility and advancement of research. This section provides detailed experimental protocols and visual representations of key workflows.

General Procedure for High-Throughput Screening (HTS) of a Small Molecule Library

The following workflow outlines the key stages involved in a typical HTS campaign to identify biologically active compounds.

Caption: A generalized workflow for a high-throughput screening campaign.[13][14][15][16][17]

Synthetic Workflow for Substituted Terephthalic Acids

The synthesis of a substituted terephthalic acid from a commercially available starting material typically follows a multi-step sequence.

Caption: A representative multi-step synthesis workflow for a substituted terephthalic acid.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted terephthalic acids exert their biological effects is crucial for rational drug design and development.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

As exemplified by cystobactamid analogues, some terephthalamide derivatives function as potent inhibitors of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Caption: Mechanism of action of terephthalamide-based inhibitors of bacterial DNA gyrase.

Conclusion

Substituted terephthalic acids represent a rich and versatile class of molecules with broad-ranging applications. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of these compounds. The presented quantitative data on their properties and biological activities highlight their potential in materials science and drug discovery. The detailed workflows and pathway diagrams offer a clear conceptual framework for researchers entering this exciting field. Further exploration of the vast chemical space accessible through terephthalic acid functionalization is poised to yield novel materials and therapeutics with significant scientific and clinical impact.

References

- 1. GB946259A - Halogenation of terephthalic acid - Google Patents [patents.google.com]

- 2. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]

- 3. ecommons.udayton.edu [ecommons.udayton.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. Preparation of 2,5-diaminoterephthalic acid by the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide) in the presence of metal salts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. 2,5-Diaminoterephthalic acid | 945-30-2 | Benchchem [benchchem.com]

- 10. Sciencemadness Discussion Board - Synthesis of diethyl terephthalate - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Diaminoterephthalic acid | C8H8N2O4 | CID 816761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 14. pharm.ucsf.edu [pharm.ucsf.edu]

- 15. news-medical.net [news-medical.net]

- 16. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Metal-Organic Frameworks Using 2-Bromo-6-nitroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel metal-organic framework (MOF) utilizing 2-Bromo-6-nitroterephthalic acid as the organic linker. While specific literature on MOFs derived from this particular bifunctional linker is emerging, the following protocols are adapted from established methods for structurally related terephthalic acid-based MOFs.[1] This document offers a comprehensive guide for researchers interested in exploring the potential of this functionalized MOF in various applications, including drug delivery.[2][3][4][5][6]

Overview and Rationale

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[7] Their high surface area, tunable pore size, and the potential for functionalization make them promising candidates for a range of applications, including gas storage, catalysis, and biomedicine.[5][8] The introduction of functional groups such as bromo and nitro moieties onto the terephthalic acid linker can impart unique properties to the resulting MOF, potentially enhancing its performance in areas like targeted drug delivery and controlled release.[2][3]

The following sections detail the synthesis of a zirconium-based MOF (Zr-MOF) using this compound, its characterization, and a protocol for drug loading.

Synthesis of Zr-MOF with this compound

This protocol is adapted from the synthesis of Zr-MOFs using functionalized terephthalic acid linkers.[1]

2.1. Materials and Equipment

| Reagent/Equipment | Description/Specification |

| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) |

| Organic Linker | This compound |

| Solvent | N,N-Dimethylformamide (DMF) |

| Modulator | Acetic acid |

| Washing Solvents | DMF, Ethanol |

| Reaction Vessel | 100 mL Teflon-lined autoclave |

| Heating | Laboratory oven or oil bath |

| Purification | Centrifuge, ultrasonicator |

| Drying | Vacuum oven |

2.2. Experimental Protocol

-

In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (116 mg, 0.5 mmol) and this compound (144.5 mg, 0.5 mmol) in 12.5 mL of DMF.

-

Add 1.5 mL of acetic acid to the mixture. Acetic acid acts as a modulator to control the crystal growth and morphology.

-

Seal the autoclave and heat it in an oven or oil bath at 120 °C for 24 hours.

-

After 24 hours, cool the autoclave to room temperature.

-

Collect the white precipitate by centrifugation.

-

Wash the product with DMF three times, followed by five washes with ethanol to remove unreacted precursors and solvent. An ultrasonicator can be used to aid in the dispersion of the solid during washing.

-

Suspend the final white solid in ethanol overnight.

-

Collect the product by centrifugation and dry it in a vacuum oven at 60 °C for 24 hours.

2.3. Synthesis Workflow Diagram

Caption: Workflow for the solvothermal synthesis of the Zr-MOF.

Characterization of the Synthesized MOF

Standard techniques should be employed to characterize the structure, porosity, and stability of the synthesized MOF.

3.1. Powder X-Ray Diffraction (PXRD)

-

Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

-

Protocol:

-

Place a small amount of the dried MOF powder on a sample holder.

-

Collect the diffraction pattern using a diffractometer with Cu-Kα radiation.

-

Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

-

3.2. Thermogravimetric Analysis (TGA)

-

Purpose: To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

-

Protocol:

-

Place 5-10 mg of the dried MOF in an alumina crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

3.3. Nitrogen Adsorption-Desorption Analysis

-

Purpose: To determine the surface area (BET), pore volume, and pore size distribution of the MOF.

-

Protocol:

-

Degas the sample at 150 °C under vacuum for 12 hours to remove any guest molecules.

-

Measure the nitrogen adsorption-desorption isotherms at 77 K.

-

Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

-

3.4. Representative Quantitative Data for Functionalized Zr-MOFs

The following table presents typical data for functionalized UiO-66 (a type of Zr-MOF) materials, which can be used as a benchmark for the newly synthesized MOF.

| MOF Type | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| UiO-66 | -H | ~1200 | ~0.50 |

| UiO-66-NH₂ | -NH₂ | ~1100 | ~0.45 |

| UiO-66-Br | -Br | ~1000 | ~0.42 |

| UiO-66-NO₂ | -NO₂ | ~950 | ~0.40 |

Data are representative and may vary based on synthesis conditions.

Application Protocol: Drug Loading

This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the synthesized MOF.

4.1. Materials

| Reagent | Specification |

| Synthesized MOF | Activated (degassed) |

| Model Drug | Ibuprofen |

| Solvent | Ethanol |

4.2. Experimental Protocol

-

Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).

-

Disperse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).

-

Stir the suspension at room temperature for 24 hours to allow for drug encapsulation.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the product with fresh ethanol to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum at room temperature.

-

Determine the drug loading efficiency by analyzing the supernatant using UV-Vis spectroscopy to measure the concentration of unloaded drug.

4.3. Drug Delivery Logical Diagram

Caption: General schematic of MOF-based drug delivery.

Conclusion and Future Perspectives

The use of this compound as a linker for MOF synthesis opens up new possibilities for creating materials with tailored properties. The protocols provided herein offer a starting point for the synthesis and evaluation of these novel MOFs. Further research is warranted to fully explore their potential in drug delivery systems, including detailed studies on biocompatibility, drug release kinetics, and in vivo efficacy. The functional groups on the linker may also be exploited for post-synthetic modification, further expanding the functional diversity of these materials.[9]

References

- 1. rsc.org [rsc.org]

- 2. drpress.org [drpress.org]

- 3. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]

- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 7. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 8. Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversible Postsynthetic Modification of a MOF - ChemistryViews [chemistryviews.org]

Application Notes and Protocols: 2-Bromo-6-nitroterephthalic Acid as a Linker in MOF Synthesis for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Metal-Organic Frameworks (MOFs) incorporating the 2-Bromo-6-nitroterephthalic acid linker, with a particular focus on drug delivery. Due to the absence of direct synthesis reports for MOFs using this specific bifunctional linker, a two-step synthesis strategy is proposed. This involves the initial synthesis of a bromo-functionalized MOF, followed by post-synthetic nitration.

Introduction to Functionalized MOFs in Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. The incorporation of functional groups onto the organic linkers can significantly enhance the performance of MOFs as drug carriers. These functional groups can modulate the framework's properties, such as hydrophilicity/hydrophobicity, and can interact with drug molecules to control loading and release kinetics.

The presence of both a bromo and a nitro group on the terephthalic acid linker in a "this compound MOF" is anticipated to offer unique advantages:

-

Enhanced Drug Loading: The polar nitro group and the halogen bond-forming bromo group can provide specific interaction sites for drug molecules, potentially leading to higher loading capacities.

-

Controlled Release: The electron-withdrawing nature of the nitro group can influence the electronic properties of the linker and its interaction with guest molecules, offering a mechanism for controlled drug release.

-

Versatile Post-Synthetic Modification: The bromo group can serve as a handle for further post-synthetic modifications, allowing for the attachment of targeting ligands or other functional moieties.

Proposed Synthesis of a this compound Functionalized MOF

A two-step approach is proposed for the synthesis of a MOF containing the this compound linker. The first step involves the synthesis of a Zirconium-based MOF using 2-bromoterephthalic acid. The second step is the post-synthetic nitration of the bromo-functionalized MOF.

Step 1: Synthesis of a 2-Bromo-terephthalic Acid Zr-MOF (Zr-BDC-Br)

This protocol is adapted from the synthesis of 2D Zr-MOF nanosheets.[1]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2-Bromoterephthalic acid

-

N,N-Dimethylformamide (DMF)

-

Acetic acid

-

Ethanol

Equipment:

-

Oil bath

-

Reflux condenser

-

Centrifuge

-

Vacuum oven

Protocol:

-

In a flask, dissolve ZrCl₄ (116 mg, 0.5 mmol) and 2-Bromoterephthalic acid (121.5 mg, 0.5 mmol) in 12.5 mL of DMF.

-

Add 1.5 mL of acetic acid to the solution.

-

The mixture is then refluxed in an oil bath at 120 °C for 24 hours.[1]

-

After cooling to room temperature, the resulting white solid (Zr-BDC-Br) is collected by centrifugation.

-

The product is washed with DMF three times and then with ethanol five times to remove unreacted precursors.[1]

-

The purified Zr-BDC-Br is dried at 60 °C for 24 hours under vacuum.[1]

Diagram of the Synthesis Workflow for Zr-BDC-Br:

Caption: Workflow for the synthesis of Zr-BDC-Br MOF.

Step 2: Post-Synthetic Nitration of Zr-BDC-Br MOF

This is a proposed general protocol based on standard aromatic nitration procedures, which would require optimization for the specific MOF.

Materials:

-

Zr-BDC-Br MOF (synthesized in Step 1)

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) (or other inert solvent)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Centrifuge

-

Vacuum oven

Protocol:

-

Suspend the dried Zr-BDC-Br MOF in an inert solvent like dichloromethane in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the MOF suspension with vigorous stirring. The exact ratio of acids and reaction time will need to be optimized to achieve nitration without degrading the MOF structure.

-

Maintain the reaction at a low temperature (e.g., 0-5 °C) for a specified period (e.g., 2-4 hours).

-

After the reaction, quench the mixture by carefully adding it to ice-cold deionized water.

-

Collect the solid product by centrifugation.

-

Wash the product thoroughly with deionized water until the pH is neutral, followed by washing with ethanol.

-

Dry the final product, the this compound functionalized MOF (Zr-BDC-Br-NO₂), under vacuum.

Diagram of the Post-Synthetic Nitration Workflow:

Caption: Workflow for the post-synthetic nitration of Zr-BDC-Br MOF.

Characterization of the Functionalized MOF

A thorough characterization of the synthesized Zr-BDC-Br-NO₂ MOF is crucial to confirm its structure, porosity, and the successful incorporation of the nitro group.

| Technique | Purpose | Expected Outcome |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF after synthesis and post-synthetic modification. | The PXRD pattern should match that of the parent Zr-BDC-Br MOF, indicating that the framework integrity is maintained after nitration. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF. | Appearance of characteristic peaks for the N-O stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). |

| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore volume of the MOF. | A decrease in surface area and pore volume after nitration is expected due to the presence of the bulky nitro group within the pores. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | The TGA curve will show the decomposition temperature of the MOF, providing information on its thermal stability. |

| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition and the presence of nitrogen in the nitro group. | The XPS spectrum should show a peak in the N 1s region, confirming the presence of nitrogen from the nitro group. |

Application in Drug Delivery: Experimental Protocols

The synthesized Zr-BDC-Br-NO₂ MOF can be evaluated for its potential as a drug delivery vehicle.

Drug Loading

Objective: To load a model drug (e.g., ibuprofen, 5-fluorouracil) into the MOF.

Protocol:

-

Activate the Zr-BDC-Br-NO₂ MOF by heating under vacuum to remove any guest molecules from the pores.

-

Prepare a concentrated solution of the model drug in a suitable solvent (e.g., ethanol for ibuprofen).

-

Immerse a known amount of the activated MOF in the drug solution.

-

Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for drug diffusion into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the loaded MOF with the solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy (by measuring the concentration of the drug in the supernatant before and after loading) or by digesting the MOF and analyzing the drug content via HPLC.

Table of Expected Drug Loading Capacities (Hypothetical):

| MOF | Model Drug | Loading Capacity (wt%) |

| Zr-BDC-Br | Ibuprofen | 15-25 |

| Zr-BDC-Br-NO₂ | Ibuprofen | 20-35 |

| Zr-BDC-Br | 5-Fluorouracil | 10-20 |

| Zr-BDC-Br-NO₂ | 5-Fluorouracil | 15-30 |

Note: These are hypothetical values to illustrate the expected trend of increased loading with the nitro-functionalized MOF.

In Vitro Drug Release

Objective: To study the release profile of the loaded drug from the MOF in a simulated physiological environment.

Protocol:

-

Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Place the dispersion in a dialysis bag or use a setup that allows for sampling of the release medium without removing the MOF.

-

Maintain the system at 37 °C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium.

-

Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the cumulative percentage of drug released as a function of time.

Diagram of the Drug Delivery Logical Relationship:

Caption: Logical flow of the drug delivery process using the functionalized MOF.

Conclusion and Future Perspectives

The proposed two-step synthesis offers a viable route to obtaining MOFs with the this compound linker. The dual functionality of bromo and nitro groups is expected to enhance the drug loading capacity and provide control over the release kinetics. Further research should focus on optimizing the post-synthetic nitration step to maximize the degree of functionalization while preserving the MOF's structural integrity. The bromo group also opens up avenues for further functionalization, such as the attachment of targeting moieties to achieve site-specific drug delivery. These functionalized MOFs hold significant promise for the development of advanced drug delivery systems.

References